molecular formula C22H26BrN5O4S B15143883 RmlA-IN-2

RmlA-IN-2

Cat. No.: B15143883
M. Wt: 536.4 g/mol
InChI Key: IAVMPVZGAIJJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RmlA-IN-2 is a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), an enzyme involved in the biosynthesis of L-rhamnose, a crucial component of bacterial cell walls. This compound has shown significant potential in affecting bacterial cell wall permeability, making it a promising candidate for antibacterial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RmlA-IN-2 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) as starting materials. The reaction is catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA), which facilitates the formation of dTDP-glucose .

Industrial Production Methods

Industrial production of this compound can be optimized by employing recombinant DNA technology to express the necessary enzymes in suitable microbial hosts. This method allows for the large-scale production of the compound under controlled fermentation conditions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

RmlA-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

Mechanism of Action

RmlA-IN-2 exerts its effects by inhibiting the activity of glucose-1-phosphate thymidylyltransferase (RmlA). This inhibition disrupts the biosynthesis of L-rhamnose, a critical component of the bacterial cell wall. By interfering with this pathway, this compound compromises the integrity of the bacterial cell wall, leading to increased permeability and ultimately, bacterial cell death . The molecular targets involved include the active site of RmlA and the associated biosynthetic enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to RmlA-IN-2 include other inhibitors of glucose-1-phosphate thymidylyltransferase, such as:

Uniqueness

This compound stands out due to its high potency and specificity in inhibiting glucose-1-phosphate thymidylyltransferase. Its unique molecular structure allows for effective binding to the enzyme’s active site, making it a valuable tool in antibacterial research and potential therapeutic applications .

Properties

Molecular Formula

C22H26BrN5O4S

Molecular Weight

536.4 g/mol

IUPAC Name

N-[6-(4-aminobutylamino)-1-[(4-bromophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H26BrN5O4S/c1-27(33(31,32)18-7-3-2-4-8-18)19-20(25-14-6-5-13-24)28(22(30)26-21(19)29)15-16-9-11-17(23)12-10-16/h2-4,7-12,25H,5-6,13-15,24H2,1H3,(H,26,29,30)

InChI Key

IAVMPVZGAIJJDC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N(C(=O)NC1=O)CC2=CC=C(C=C2)Br)NCCCCN)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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